molecular formula C12H8BrClO B14773872 5-Bromo-3-chloro-[1,1'-biphenyl]-2-ol

5-Bromo-3-chloro-[1,1'-biphenyl]-2-ol

Katalognummer: B14773872
Molekulargewicht: 283.55 g/mol
InChI-Schlüssel: WQKKHHGIIOSLTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-3-chloro-[1,1’-biphenyl]-2-ol is a chemical compound with the molecular formula C12H8BrClO. It is a biphenyl derivative, which means it consists of two benzene rings connected by a single bond. This compound is characterized by the presence of bromine, chlorine, and hydroxyl groups attached to the biphenyl structure. It is commonly used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloro-[1,1’-biphenyl]-2-ol typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and aryl boronic acids. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene) under an inert atmosphere .

Industrial Production Methods

In industrial settings, the production of 5-Bromo-3-chloro-[1,1’-biphenyl]-2-ol can be scaled up using similar synthetic routes. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-3-chloro-[1,1’-biphenyl]-2-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction to remove halogen atoms or reduce the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various biphenyl derivatives, while oxidation and reduction reactions can produce ketones, aldehydes, or dehalogenated biphenyls .

Wissenschaftliche Forschungsanwendungen

5-Bromo-3-chloro-[1,1’-biphenyl]-2-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Bromo-3-chloro-[1,1’-biphenyl]-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Bromo-3’-chloro-1,1’-biphenyl
  • 2-Bromo-5-chloro-1,1’-biphenyl
  • 4-Bromo-3-chloro-1,1’-biphenyl

Uniqueness

5-Bromo-3-chloro-[1,1’-biphenyl]-2-ol is unique due to the specific positioning of the bromine, chlorine, and hydroxyl groups on the biphenyl structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C12H8BrClO

Molekulargewicht

283.55 g/mol

IUPAC-Name

4-bromo-2-chloro-6-phenylphenol

InChI

InChI=1S/C12H8BrClO/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8/h1-7,15H

InChI-Schlüssel

WQKKHHGIIOSLTQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(C(=CC(=C2)Br)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.